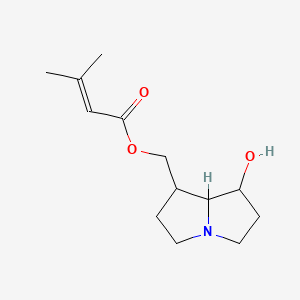
Thioxanthene-9-propylamine, N-propyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioxanthene-9-propylamine, N-propyl-, hydrochloride is a chemical compound that belongs to the thioxanthene class. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thioxanthene core with propylamine and N-propyl groups, and it is typically available in its hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-9-propylamine, N-propyl-, hydrochloride involves several steps. One common method includes the reaction of thioxanthene with propylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thioxanthene-9-propylamine, N-propyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Thioxanthene-9-propylamine, N-propyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thioxanthene derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Thioxanthene-9-propylamine, N-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with dopaminergic or serotonergic receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.
Comparación Con Compuestos Similares
Thioxanthene-9-propylamine, N-propyl-, hydrochloride can be compared with other similar compounds, such as:
Thiothixene: An antipsychotic agent with similar structural features but different pharmacological properties.
Thioxanthone: A compound used as a photocatalyst in organic reactions, with distinct photophysical properties.
Propiedades
Número CAS |
94915-42-1 |
|---|---|
Fórmula molecular |
C19H24ClNS |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
N-propyl-3-(9H-thioxanthen-9-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-2-13-20-14-7-10-15-16-8-3-5-11-18(16)21-19-12-6-4-9-17(15)19;/h3-6,8-9,11-12,15,20H,2,7,10,13-14H2,1H3;1H |
Clave InChI |
OZVQGJNKYLSHDU-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


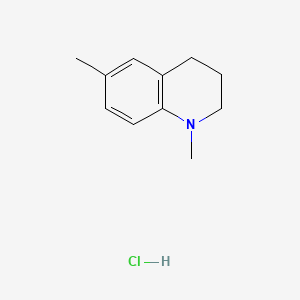
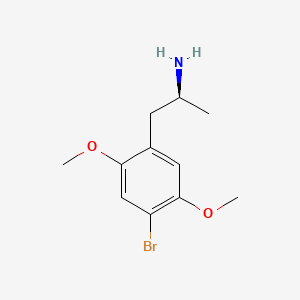
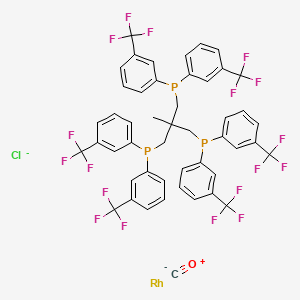


![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
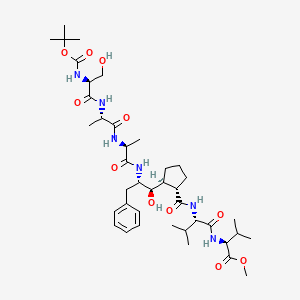
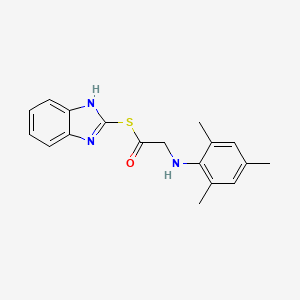
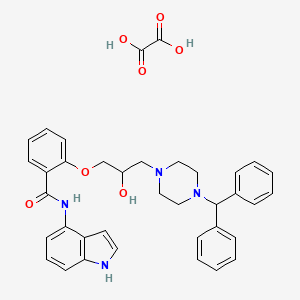
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)


